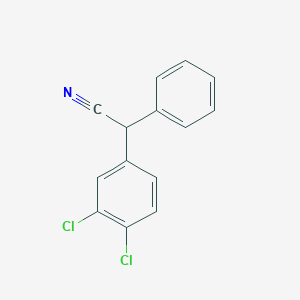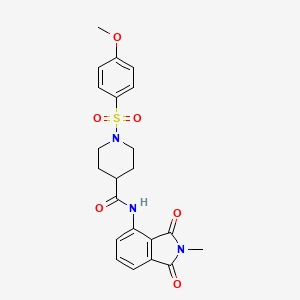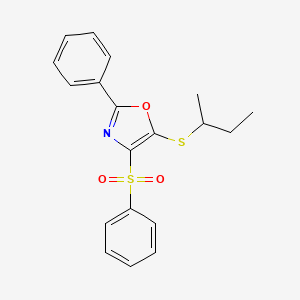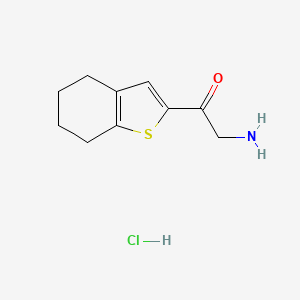![molecular formula C15H10N4O6 B2697884 5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one CAS No. 141266-43-5](/img/structure/B2697884.png)
5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one is a complex organic compound belonging to the class of fused chromeno-pyrimidines
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in several scientific research areas:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity may be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: The compound's unique structure may be utilized in the development of new materials or chemical processes.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidin-5-yl core. One common approach is the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. This method allows for the formation of the fused chromeno-pyrimidine structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated or halogenated versions of the original compound, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Chromeno[2,3-d]pyrimidin-5-yl derivatives: These compounds share the chromeno-pyrimidin core but may differ in their substituents and functional groups.
Pyrimidin-4(5H)-one derivatives: These compounds feature the pyrimidin-4(5H)-one moiety and can vary in their additional substituents.
Uniqueness: 5-(2,4-Dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one stands out due to its specific arrangement of hydroxyl groups and the fused chromeno-pyrimidin structure, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
5-(2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6/c20-10-8(11(21)17-14(23)16-10)7-5-3-1-2-4-6(5)25-13-9(7)12(22)18-15(24)19-13/h1-4,7-8H,(H2,18,19,22,24)(H2,16,17,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOASCKTVMEBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
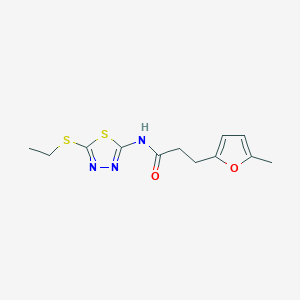
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea](/img/structure/B2697805.png)
![2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid](/img/structure/B2697808.png)
![N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2697809.png)
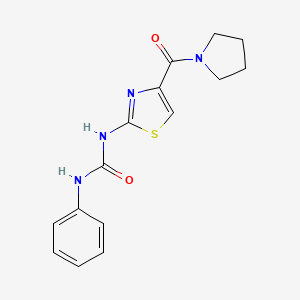

![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)
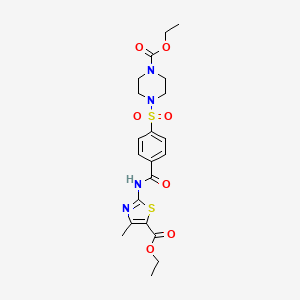
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)
